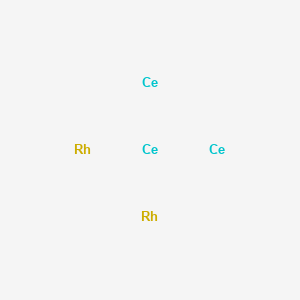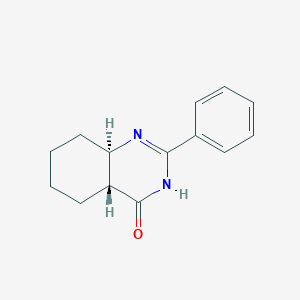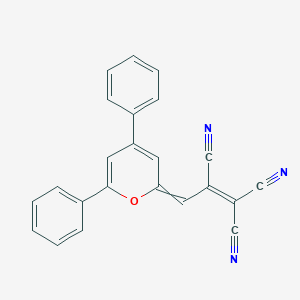
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups and a propene chain with multiple nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-2H-pyran-2-one with malononitrile in the presence of a base, followed by the addition of a suitable aldehyde to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
相似化合物的比较
Similar Compounds
- N-(4,6-Diphenyl-2H-pyran-2-ylidene)-N-methyl benzenaminium iodide
- 3,4-Dihydro-6-methyl-2H-pyran-2-one
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Uniqueness
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a pyran ring with phenyl substitutions and multiple nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
65563-10-2 |
|---|---|
分子式 |
C23H13N3O |
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-(4,6-diphenylpyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H13N3O/c24-14-20(21(15-25)16-26)12-22-11-19(17-7-3-1-4-8-17)13-23(27-22)18-9-5-2-6-10-18/h1-13H |
InChI 键 |
JAUOJZMASWBJEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)OC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


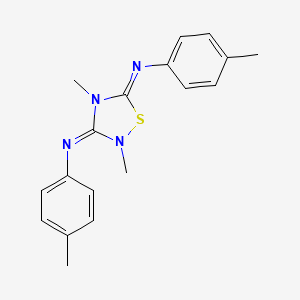

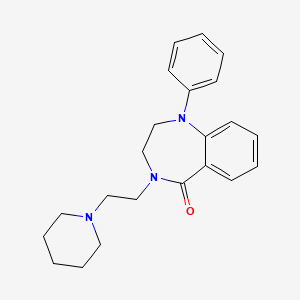
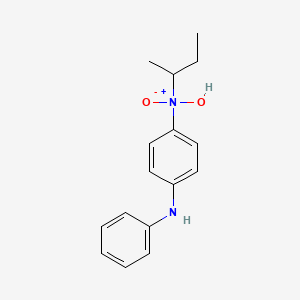

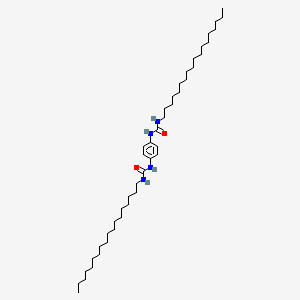
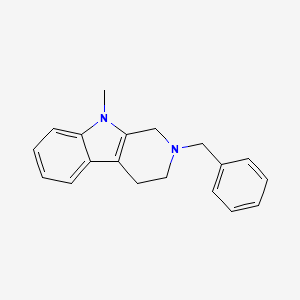
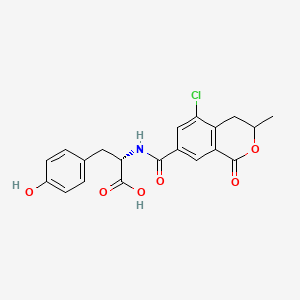

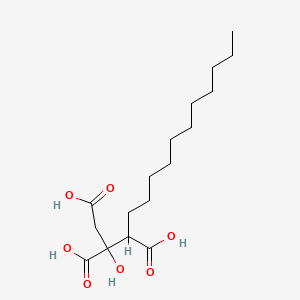

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
